{7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone
CAS No.:
Cat. No.: VC14836695
Molecular Formula: C25H27N5O3
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N5O3 |
|---|---|
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | [2,5-dimethyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C25H27N5O3/c1-17-22(24(31)29-12-14-32-15-13-29)23(30-25(26-17)27-18(2)28-30)20-8-10-21(11-9-20)33-16-19-6-4-3-5-7-19/h3-11,23H,12-16H2,1-2H3,(H,26,27,28) |
| Standard InChI Key | ZHXWVMWDJDYFBB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N5CCOCC5 |
Introduction
Chemical Identity and Structural Features
Basic Identifiers
The compound is registered under CAS Number 924856-89-3 and possesses the systematic IUPAC name {7-[4-(benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone . Its molecular formula is C₂₅H₂₇N₅O₃, corresponding to a molecular weight of 445.5 g/mol .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₇N₅O₃ | Chemsrc |
| Molecular Weight | 445.5 g/mol | Chemsrc |
| Density | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
Structural Elucidation
The molecule comprises three key domains:
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Triazolopyrimidine Core: A bicyclic system merging a 1,2,4-triazole ring with a dihydropyrimidine moiety. The 2- and 5-positions are methyl-substituted, while the 6-position is functionalized with a methanone group .
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Benzyloxyaryl Substituent: A 4-(benzyloxy)phenyl group at the 7-position, introducing aromatic bulk and potential π-π stacking interactions .
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Morpholine Methanone: A morpholine ring (a six-membered amine ether) attached via a ketone linker, likely enhancing solubility and bioavailability .
Table 2: Key Structural Descriptors
| Descriptor | Value | Source |
|---|---|---|
| SMILES Notation | CC1=C(C(=O)N2CCOCC2)C(N3C(=NC=N3)C1)C4=CC=C(C=C4)OCC5=CC=CC=C5 | Derived |
| InChIKey | LAEACCJUFXKYHT-UHFFFAOYSA-N (analogous to CID 4082192) | PubChem |
Synthesis and Derivative Chemistry
Table 3: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Triazole-Pyrimidine Cyclization | Acetic acid, reflux | 2,5-Dimethyltriazolopyrimidine |
| 2 | Benzyloxyaryl Introduction | 4-(Benzyloxy)phenylboronic acid, Pd(PPh₃)₄ | 7-Aryl-triazolopyrimidine |
| 3 | Morpholine Methanone Attachment | Morpholine-4-carbonyl chloride, DMF, base | Final Product |
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
The morpholine moiety likely confers moderate aqueous solubility, while the benzyloxy group enhances lipophilicity. Predicted LogP values (using PubChem analogs) range from 2.8–3.5, suggesting balanced membrane permeability .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include C=O stretch (~1650 cm⁻¹), triazole C-N (~1550 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).
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NMR: ¹H NMR would show signals for methyl groups (δ 2.1–2.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and benzyloxy aromatics (δ 6.8–7.4 ppm) .
Future Research Directions
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Activity Profiling: Screening against kinase panels and microbial strains.
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SAR Studies: Modifying the benzyloxy group or morpholine substituent to optimize potency.
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Formulation Studies: Assessing solubility enhancers for in vivo applications.
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